Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate

Catalog No.
S3259324
CAS No.
1442656-30-5
M.F
C20H39N3O6
M. Wt
417.547
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate

CAS Number

1442656-30-5

Product Name

Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate

IUPAC Name

methyl 3-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]propanoate

Molecular Formula

C20H39N3O6

Molecular Weight

417.547

InChI

InChI=1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26)

InChI Key

HMOWUXGUTGEJFZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCN(CCCNC(=O)OC(C)(C)C)CCC(=O)OC

Solubility

not available

Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate is a chemical compound with the molecular formula C20H39N3O6. It features a central propanoate group, flanked by two bis(3-(tert-butoxycarbonyl)amino)propyl groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, commonly used in organic synthesis to prevent unwanted reactions during subsequent steps. This compound is categorized as an organooxygen compound due to its carbon-oxygen bonds and is often utilized in peptide synthesis and medicinal chemistry applications .

, including:

  • Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding free amines that can participate in further reactions.
  • Coupling Reactions: The free amines generated can react with carboxylic acids or activated esters to form peptides or other amine-containing compounds.
  • Hydrolysis: The ester bond in the propanoate moiety can be hydrolyzed to yield the corresponding acid and alcohol, which may have biological significance.

These reactions make the compound versatile for various synthetic pathways in organic chemistry.

The synthesis of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate typically involves:

  • Formation of Boc-protected amines: Starting from commercially available amines, they are treated with Boc anhydride to introduce the protective groups.
  • Alkylation: The Boc-protected amines are then reacted with 3-bromopropanol or a similar alkyl halide to form the bis(3-(Boc-amino)propyl) derivatives.
  • Esterification: Finally, these derivatives are reacted with methyl acrylate or methyl propanoate under acidic conditions to yield the final product.

This multi-step synthesis allows for the introduction of functional groups while maintaining control over the reaction conditions.

Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate has various applications, including:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and other biologically active molecules.
  • Drug Development: Its structure may provide insights into designing new therapeutic agents targeting specific biological pathways.
  • Bioconjugation: The compound can be used in bioconjugation strategies where biomolecules are linked to drugs or imaging agents.

Several compounds share structural similarities with Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate, including:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(Amino)propanoateContains a single amino groupSimpler structure; less steric hindrance
Bis(3-Aminopropyl)amineNo protective groupsMore reactive due to lack of protection
N,N-Bis(2-aminoethyl)-1,2-ethanediamineContains two amino groupsUsed in chelation therapy; different reactivity
N-tert-butoxycarbonyl-3-aminopropanoic acidSingle Boc-protected amino acidFocused on carboxylic acid functionality

Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate stands out due to its dual Boc-protected amino groups, enhancing its stability and versatility in synthetic applications compared to simpler analogs.

XLogP3

2.2

Dates

Modify: 2023-08-19

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